molecular formula C25H24N2O2 B2516025 2-(naphthalen-2-yloxy)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]acetamide CAS No. 852138-49-9

2-(naphthalen-2-yloxy)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]acetamide

Cat. No.: B2516025
CAS No.: 852138-49-9
M. Wt: 384.479
InChI Key: QAASVWYUECQSBW-UHFFFAOYSA-N
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Description

2-(naphthalen-2-yloxy)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]acetamide is a complex organic compound that features a naphthalene moiety linked to a carbazole derivative through an acetamide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-2-yloxy)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]acetamide typically involves the following steps:

    Formation of the Naphthalen-2-yloxy Intermediate: This step involves the reaction of naphthalene with an appropriate halogenating agent to form a naphthalen-2-yloxy derivative.

    Synthesis of the Carbazole Intermediate: The carbazole derivative is synthesized through a series of reactions starting from a suitable precursor, such as indole or a related compound.

    Coupling Reaction: The naphthalen-2-yloxy intermediate is then coupled with the carbazole intermediate using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-2-yloxy)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of reduced carbazole derivatives.

    Substitution: Formation of halogenated naphthalene derivatives.

Scientific Research Applications

2-(naphthalen-2-yloxy)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(naphthalen-2-yloxy)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]acetamide involves its interaction with specific molecular targets. The naphthalene moiety may intercalate with DNA, while the carbazole derivative can interact with proteins or enzymes, modulating their activity. This dual interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Naphthalen-2-yl methylcarbamate: Similar in structure but with a different functional group.

    Methyl 2-(naphthalen-1-yloxy)propanoate: Shares the naphthalene moiety but differs in the acetamide linkage.

    Naphthalene-substituted 2,3,4,5-tetraphenylsiloles: Similar naphthalene substitution but with a different core structure.

Uniqueness

2-(naphthalen-2-yloxy)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]acetamide is unique due to its combination of naphthalene and carbazole moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a compound of significant interest.

Properties

IUPAC Name

2-naphthalen-2-yloxy-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O2/c28-25(16-29-20-11-10-18-5-1-2-6-19(18)14-20)26-15-17-9-12-24-22(13-17)21-7-3-4-8-23(21)27-24/h1-2,5-6,9-14,27H,3-4,7-8,15-16H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAASVWYUECQSBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)COC4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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